molecular formula C8H7NO2 B1314107 2-Hydroxy-3-methoxybenzonitrile CAS No. 6812-16-4

2-Hydroxy-3-methoxybenzonitrile

Cat. No.: B1314107
CAS No.: 6812-16-4
M. Wt: 149.15 g/mol
InChI Key: NILKMGHUFOHVMU-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxybenzonitrile is an organic compound with the molecular formula C8H7NO2. It is also known by other names such as 2-Cyano-6-methoxyphenol and 3-Cyano-2-hydroxyanisole. This compound is characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to a benzene ring, along with a nitrile group (-CN). It is a solid at room temperature and is used in various chemical and industrial applications.

Scientific Research Applications

2-Hydroxy-3-methoxybenzonitrile has several applications in scientific research:

Safety and Hazards

The compound is associated with several hazard statements, including H302+H312+H332;H315;H319;H335 . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-3-methoxybenzonitrile can be synthesized through several methods. One common method involves the dealkylation of an alkoxybenzonitrile. This process typically involves the reaction of an alkoxybenzonitrile with a phenol derivative under specific conditions. For example, the reaction of 2-methoxybenzonitrile with a phenol derivative in the presence of a base can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted phenols and anisoles.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methoxybenzonitrile involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The nitrile group can also interact with nucleophiles, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-methoxybenzonitrile is unique due to the specific positioning of its functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-hydroxy-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILKMGHUFOHVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500739
Record name 2-Hydroxy-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6812-16-4
Record name 2-Hydroxy-3-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6812-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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